![molecular formula C13H12F3NO2 B2653777 (3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]pent-3-en-2-one CAS No. 339010-40-1](/img/structure/B2653777.png)
(3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]pent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]pent-3-en-2-one is a useful research compound. Its molecular formula is C13H12F3NO2 and its molecular weight is 271.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Stability of (Amino)(Carboxy) Radicals : A study by Mahoney et al. (2015) in the Journal of the American Chemical Society investigated the synthesis of a series of (amino)(carboxy) radicals with various electron-withdrawing carbonyl substituents, demonstrating stability in aerated solutions. This research highlights the potential of designing stable radicals with specific substituents, possibly including structures similar to the compound (Mahoney et al., 2015).
Anticancer Drug Development : Basu Baul et al. (2009) in Investigational New Drugs explored amino acetate functionalized Schiff base organotin(IV) complexes, indicating potential in developing anticancer drugs. These complexes feature structural components that are somewhat similar to the queried compound, suggesting possible applications in drug development (Basu Baul et al., 2009).
Photophysics of Fluorinated Diamine : Jang et al. (2007) in Polymer discussed the optical and dielectric properties of fluorinated polyimides, derived from compounds with fluorinated aromatic structures. This research provides insights into the effects of fluorination on optical properties, relevant to the compound (Jang et al., 2007).
Trifluoromethylation in Pharmaceutical and Agrochemical Compounds : Cho et al. (2010) in Science presented a method for trifluoromethylation of aryl substrates, relevant to the design of pharmaceutical and agrochemical compounds. This study underscores the significance of trifluoromethyl groups in modifying molecular properties, which could be pertinent to the compound of interest (Cho et al., 2010).
Electrophilic Trifluoromethylthiolation : Shao et al. (2015) in Accounts of Chemical Research explored shelf-stable electrophilic reagents for trifluoromethylthiolation, highlighting the significance of the trifluoromethylthio group in drug molecule design due to its lipophilicity and electron-withdrawing properties. This research could provide insights into the utility of trifluoromethyl groups in compounds similar to the queried chemical (Shao et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]pent-3-en-2-one involves the condensation of 2-oxo-2-phenylethylamine with 1,1,1-trifluoro-3-penten-2-one in the presence of a suitable catalyst.", "Starting Materials": [ "2-oxo-2-phenylethylamine", "1,1,1-trifluoro-3-penten-2-one", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 2-oxo-2-phenylethylamine (1.0 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add 1,1,1-trifluoro-3-penten-2-one (1.2 equiv) to the reaction mixture and stir for 30 minutes.", "Step 3: Add the catalyst (0.1 equiv) to the reaction mixture and stir for an additional 2 hours.", "Step 4: Purify the product by column chromatography using a suitable solvent system such as hexane/ethyl acetate." ] } | |
Número CAS |
339010-40-1 |
Fórmula molecular |
C13H12F3NO2 |
Peso molecular |
271.23 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-4-(phenacylamino)pent-3-en-2-one |
InChI |
InChI=1S/C13H12F3NO2/c1-9(7-12(19)13(14,15)16)17-8-11(18)10-5-3-2-4-6-10/h2-7,17H,8H2,1H3 |
Clave InChI |
IFFBNQVEORJUEJ-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C(F)(F)F)NCC(=O)C1=CC=CC=C1 |
SMILES canónico |
CC(=CC(=O)C(F)(F)F)NCC(=O)C1=CC=CC=C1 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(cyanomethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2653695.png)
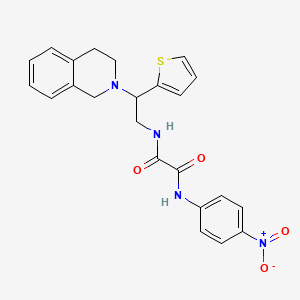
![5-(2,4-dichloro-5-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2653697.png)
![N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2653699.png)
![N-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2653700.png)
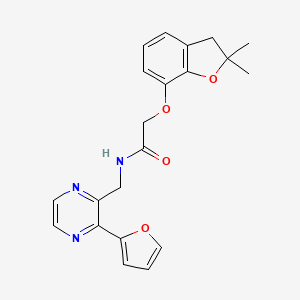
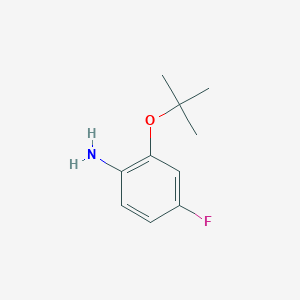
![1-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2653704.png)
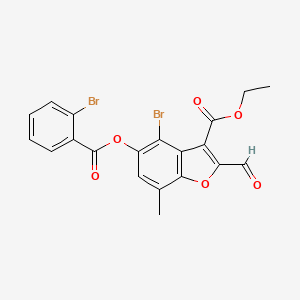
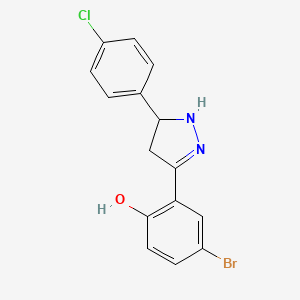

![1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2653709.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2653716.png)
![1-(4-Chlorophenyl)-4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione](/img/structure/B2653717.png)
